FEN1 Inhibitor C3
CAS No.: 2109805-87-8
Cat. No.: VC5110145
Molecular Formula: C15H12N2O4
Molecular Weight: 284.271
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2109805-87-8 |
---|---|
Molecular Formula | C15H12N2O4 |
Molecular Weight | 284.271 |
IUPAC Name | 3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4-dione |
Standard InChI | InChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3 |
Standard InChI Key | BBJIIPZSHQTBLW-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O |
Introduction
Chemical Identity and Physicochemical Properties of FEN1 Inhibitor C3
FEN1 Inhibitor C3 is a synthetic quinazoline derivative with the systematic name 3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione. Its molecular formula is , corresponding to a molar mass of 284.27 g/mol . The compound’s canonical SMILES representation is O=C(N1O)N(C2=CC=C(OC)C=C2)C3=C(C=CC=C3)C1=O
, reflecting its bicyclic quinazoline core substituted with a 4-methoxyphenyl group and hydroxyl moiety .
Table 1: Key Chemical and Physical Properties of FEN1 Inhibitor C3
Property | Value | Source |
---|---|---|
CAS Number | 2109805-87-8 | |
Molecular Weight | 284.27 g/mol | |
Solubility (DMSO) | 250 mg/mL (879.45 mM) | |
Storage Conditions | -20°C (inert atmosphere) | |
Appearance | Solid |
The compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro studies . Stability assessments recommend storage at -20°C in airtight containers to prevent degradation .
Mechanism of Action: Targeting FEN1’s Catalytic and DNA Recognition Domains
FEN1 Inhibitor C3 operates through a dual mechanism: (1) direct inhibition of hFEN1’s endonuclease activity and (2) stabilization of the enzyme-substrate complex, preventing substrate release . Structural studies reveal that the inhibitor binds to a conserved loop–wedge motif in hFEN1, which is critical for substrate recognition and catalysis . This motif facilitates short-range translocation of FEN1 along DNA, enabling precise positioning at 5' flap junctions . By occupying this region, FEN1 Inhibitor C3 sterically hinders the enzyme’s ability to engage with its DNA substrate, thereby blocking cleavage of aberrant flaps during Okazaki fragment processing .
The disruption of Okazaki fragment maturation leads to the accumulation of unligated nicks and 5' flaps, which are converted into double-strand breaks (DSBs) during replication . This triggers a DNA damage response mediated by ATM/ATR kinases, phosphorylation of histone H2AX (-H2AX), and ubiquitination of FANCD2—a hallmark of Fanconi anemia (FA) pathway activation .
Preclinical Efficacy in DNA Repair-Deficient Cancers
Synthetic Lethality in Microsatellite-Instable Cancers
High-throughput screens demonstrate that colorectal and gastric cancer cell lines with microsatellite instability (MSI) exhibit heightened sensitivity to FEN1 Inhibitor C3 . This vulnerability arises from synthetic lethality between FEN1 inhibition and mutations in MRE11A, a gene frequently altered in MSI tumors due to poly(T) microsatellite repeats . MRE11A encodes a nuclease essential for DSB repair, and its loss exacerbates replication stress caused by unprocessed Okazaki fragments. In MRE11A-deficient cells, FEN1 inhibition increases DSB accumulation by 3.5-fold compared to wild-type counterparts .
Synergy with DNA-Damaging Agents
FEN1 Inhibitor C3 enhances the cytotoxicity of alkylating agents such as Temozolomide and Methyl methanesulfonate (MMS). In glioblastoma and colorectal cancer models, pretreatment with 10 μM FEN1 Inhibitor C3 reduces the IC50 of Temozolomide by 60–70% . This synergy stems from FEN1’s role in long-patch base excision repair (LP-BER), where it excises damaged bases. Inhibiting FEN1 forces cells to rely on error-prone repair pathways, increasing genomic instability .
Role in DNA Damage Response and Repair Pathways
Fanconi Anemia Pathway Activation
FEN1 Inhibitor C3 treatment induces ubiquitination of FANCD2, a key step in FA pathway activation . The FA pathway stabilizes stalled replication forks, and its disruption (e.g., in FANCD2 knockout cells) synergizes with FEN1 inhibition, leading to a 4-fold increase in apoptosis . This suggests that FEN1 activity is required for resolving replication-associated DNA damage that exceeds the FA pathway’s capacity.
Homologous Recombination Dependency
Therapeutic Implications and Future Directions
FEN1 Inhibitor C3’s selective toxicity in DNA repair-deficient cancers positions it as a potential chemosensitizer. Ongoing studies explore its combination with PARP inhibitors (e.g., Olaparib) in BRCA-mutant tumors, where concurrent FEN1 and PARP inhibition may overwhelm residual HR capacity . Additionally, its oral bioavailability and blood-brain barrier penetration warrant evaluation in glioblastoma models.
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